Methyl 4-(3-oxo-3-phenylpropyl)benzoate

Catalog No.
S8650543
CAS No.
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
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Methyl 4-(3-oxo-3-phenylpropyl)benzoate

Product Name

Methyl 4-(3-oxo-3-phenylpropyl)benzoate

IUPAC Name

methyl 4-(3-oxo-3-phenylpropyl)benzoate

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-20-17(19)15-10-7-13(8-11-15)9-12-16(18)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3

InChI Key

BILJHVDJSBITGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2

Methyl 4-(3-oxo-3-phenylpropyl)benzoate is an organic compound characterized by its molecular formula C17H16O3C_{17}H_{16}O_3 and a molecular weight of approximately 280.31 g/mol. The compound features a benzoate ester structure combined with a ketone group, specifically a 3-oxo-3-phenylpropyl moiety. This unique combination imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may include halogenation or nitration, facilitated by reagents like bromine or nitric acid.

These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with varied properties and potential applications .

Research indicates that methyl 4-(3-oxo-3-phenylpropyl)benzoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific molecular targets within biological systems, leading to inhibition of cell growth or modulation of metabolic pathways. Further investigation into its pharmacological effects is warranted to fully elucidate its therapeutic potential .

The synthesis of methyl 4-(3-oxo-3-phenylpropyl)benzoate typically involves a multi-step process:

  • Condensation Reaction: The initial step often involves the reaction between acetophenone and methyl 4-formylbenzoate under acidic conditions to form the desired product.
  • Esterification: In some methods, the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to produce the methyl ester.

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency while minimizing reaction time and waste .

Methyl 4-(3-oxo-3-phenylpropyl)benzoate finds applications across various domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development.
  • Material Science: The compound is utilized in producing specialty chemicals and materials due to its unique chemical properties .

Studies on the interaction of methyl 4-(3-oxo-3-phenylpropyl)benzoate with biological targets are crucial for understanding its pharmacological effects. Research has focused on its binding affinity to specific enzymes or receptors, which may elucidate its mechanism of action. These studies are essential for developing therapeutic applications, particularly in cancer treatment and antimicrobial therapies .

Methyl 4-(3-oxo-3-phenylpropyl)benzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 4-(3-oxo-3-(4-methoxyphenyl)propanoyl)benzoateStructureContains a methoxy group, enhancing solubility
Methyl 4-(3-oxo-3-(4-pentyloxyphenyl)propanoyl)benzoateStructurePentyloxy group provides distinct physicochemical properties
Methyl 4-(3-oxo-3-(2,3,4-trichlorophenyl)propanoyl)benzoateStructureChlorinated aromatic system increases reactivity

Uniqueness

Methyl 4-(3-oxo-3-phenylpropyl)benzoate is distinguished by its specific structural features that include both a benzoate ester and a propenyl ketone group. This unique combination not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. Its unique structural characteristics contribute to its potential utility in medicinal chemistry and organic synthesis .

Systematic Nomenclature and Molecular Formula

Methyl 4-(3-oxo-3-phenylpropyl)benzoate (CAS# 342373-32-4) follows IUPAC nomenclature rules, with the parent structure being a benzoic acid methyl ester substituted at the para position by a 3-oxo-3-phenylpropyl chain. Its molecular formula is C₁₇H₁₆O₃, confirmed by high-resolution mass spectrometry (exact mass: 268.110 g/mol). Key physicochemical properties include a polar surface area (PSA) of 43.37 Ų and a calculated partition coefficient (LogP) of 3.29, indicating moderate lipophilicity.

Table 1: Molecular Properties of Methyl 4-(3-Oxo-3-Phenylpropyl)Benzoate

PropertyValue
Molecular Weight268.307 g/mol
Exact Mass268.110 g/mol
PSA43.37 Ų
LogP3.29
Molecular FormulaC₁₇H₁₆O₃

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for methyl 4-(3-oxo-3-phenylpropyl)benzoate is unavailable, structurally related β-ketoesters provide insights. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate (C₁₂H₁₄O₆) crystallizes in a triclinic system with space group P1̄, exhibiting unit cell parameters a = 5.3644 Å, b = 11.1880 Å, and c = 11.4159 Å. The phenyl and ester groups in such systems adopt planar configurations stabilized by π-π stacking and hydrogen bonding. For the target compound, similar packing arrangements are anticipated, with the phenyl ring at the 3-oxo position influencing molecular symmetry.

Computational Chemistry Studies: DFT Optimization and Molecular Orbital Analysis

Density functional theory (DFT) simulations, though not yet reported for this compound, can predict its electronic structure. The β-ketoester moiety is expected to exhibit a polarized carbonyl group (C=O) with a bond length of approximately 1.21 Å, while the ester group’s C–O bond lengths should range between 1.34–1.38 Å. Frontier molecular orbital (FMO) analysis would likely reveal a lowest unoccupied molecular orbital (LUMO) localized on the keto group, making it reactive toward nucleophiles. Such computational models are critical for understanding its stability and reactivity in synthetic applications.

Comparative Structural Analysis with Aromatic β-Ketoester Derivatives

Methyl 4-(3-oxo-3-phenylpropyl)benzoate shares functional group similarities with bioactive analogs:

  • 4-(3-Oxo-3-phenylpropyl)morpholin-4-ium chloride: This morpholine-substituted derivative inhibits nitric oxide (NO) production in LPS-induced BV2 cells (IC₅₀ = 8.6 μM). The replacement of the benzoate ester with a morpholinium group enhances water solubility but reduces LogP to ~1.5.
  • α-Keto esters in fragrance delivery: Patent US20010014661A1 describes α-keto esters that release fragrant aldehydes upon light exposure. Unlike these compounds, methyl 4-(3-oxo-3-phenylpropyl)benzoate lacks an α-keto group, rendering it less prone to photolytic degradation.

Key Structural Differentiators:

  • Electron-Withdrawing Groups: The para-substituted benzoate ester deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to unsubstituted phenyl β-ketoesters.
  • Steric Effects: The 3-phenylpropyl chain introduces steric hindrance, potentially slowing hydrolysis of the ester group compared to methyl or ethyl analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.109944368 g/mol

Monoisotopic Mass

268.109944368 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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